![molecular formula C13H14O3S B6309506 6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954361-80-8](/img/structure/B6309506.png)
6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester” is a derivative of thiophene . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Applications De Recherche Scientifique
6-IPBT-2-CME has a wide range of scientific applications. It is used as a starting material for the synthesis of various drugs, including anti-inflammatory drugs, antifungal drugs, and antiviral drugs. It is also used in the synthesis of polymers and other materials for use in biotechnology. In addition, 6-IPBT-2-CME is used in the synthesis of organic dyes, pigments, and other materials for use in the cosmetics industry.
Mécanisme D'action
Target of Action
The primary target of 6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune response, being activated by its agonists to trigger the IRF and NF-κB pathways .
Mode of Action
The compound interacts with the STING protein, acting as an agonist . This interaction leads to the activation of the STING protein, which in turn triggers the downstream signaling molecules TBK1 and IRF3 . The binding mode of the compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-IPBT-2-CME in lab experiments has several advantages. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and has a low cost. However, there are some limitations to its use in lab experiments. It is not soluble in water, and its solubility in other solvents is limited. In addition, the compound is not very stable in the presence of light or heat.
Orientations Futures
There are many potential future directions for 6-IPBT-2-CME. It could be used in the synthesis of new drugs and materials for use in biotechnology. In addition, it could be studied further to better understand its mechanism of action and its biochemical and physiological effects. It could also be used in the development of new polymers and other materials for use in the cosmetics industry. Finally, it could be used in the development of new dyes and pigments for use in various industries.
Méthodes De Synthèse
6-IPBT-2-CME can be synthesized from benzo[b]thiophene using a variety of methods. One method involves the reaction of benzo[b]thiophene with propylene oxide in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. This reaction forms a cyclic ether, which is then reacted with acetic anhydride in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction forms 6-IPBT-2-CME.
Propriétés
IUPAC Name |
methyl 6-propan-2-yloxy-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-8(2)16-10-5-4-9-6-12(13(14)15-3)17-11(9)7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHHEFYWYBGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

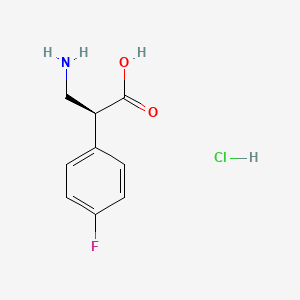
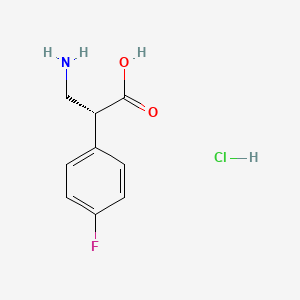
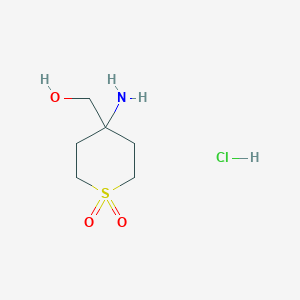
![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)
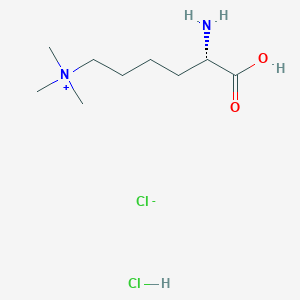
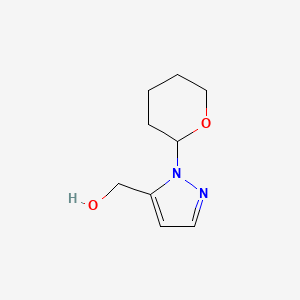
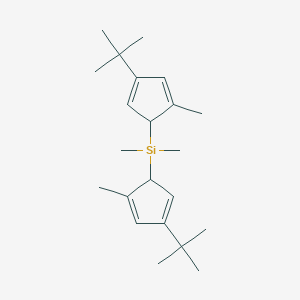

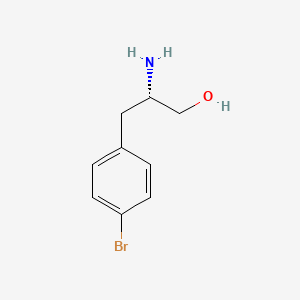
![9-Amino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6309489.png)
![6-Amino-N-[2-(dimethylamino)-1-azavinyl]pyridine-2-carboxamide](/img/structure/B6309492.png)
![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309504.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309512.png)
![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309525.png)